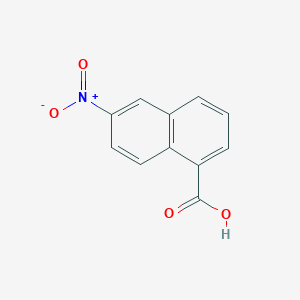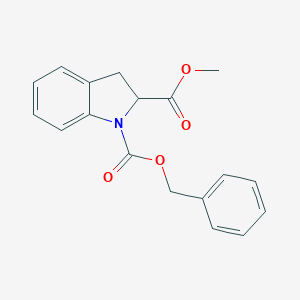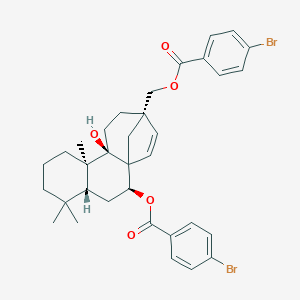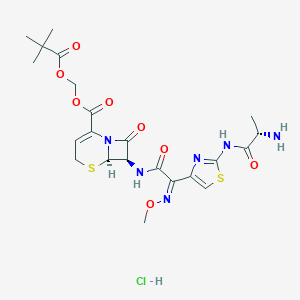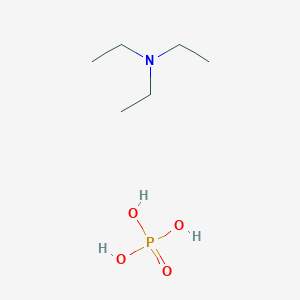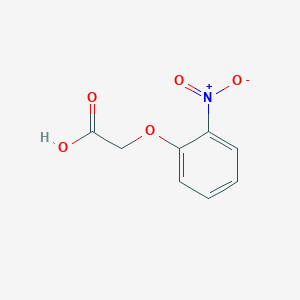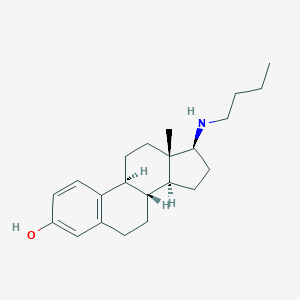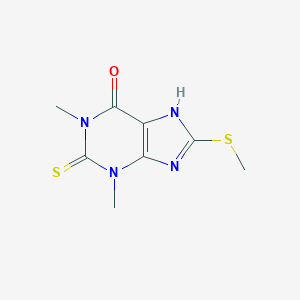
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one, commonly known as Methylthioadenosine (MTA), is a naturally occurring purine nucleoside found in various organisms. MTA is a metabolite of S-adenosylmethionine (SAM), a well-known methyl donor in biological systems. MTA plays a crucial role in regulating various biological processes, including gene expression, protein synthesis, and cell signaling. Due to its unique chemical properties, MTA has gained significant attention in scientific research for its potential therapeutic applications.
作用機序
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and inflammation.
生化学的および生理学的効果
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have various biochemical and physiological effects, including the regulation of gene expression, protein synthesis, and cell signaling. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to regulate the levels of SAM, a key methyl donor in biological systems, and to modulate the activity of various enzymes involved in methylation reactions.
実験室実験の利点と制限
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, including its stability, solubility, and availability. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, including the development of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one analogs with improved pharmacological properties, the identification of novel targets for 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, and the elucidation of the mechanisms underlying its biological effects. Additionally, further studies are needed to determine the efficacy and safety of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one in various disease models and to explore its potential therapeutic applications in humans.
In conclusion, Methylthioadenosine (1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one) is a naturally occurring purine nucleoside with potential therapeutic applications in various diseases. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways and has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. While 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, further research is needed to fully understand its biological effects and potential therapeutic applications.
合成法
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the reaction between adenine and 5'-methylthioribose-1-phosphate, followed by the removal of the phosphate group. Enzymatic synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the transfer of a methyl group from SAM to adenine, catalyzed by 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one phosphorylase.
科学的研究の応用
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models of inflammatory diseases. Additionally, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
特性
CAS番号 |
1784-69-6 |
|---|---|
製品名 |
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one |
分子式 |
C8H10N4OS2 |
分子量 |
242.3 g/mol |
IUPAC名 |
1,3-dimethyl-8-methylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C8H10N4OS2/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
InChIキー |
YDGHQFFQQUAJHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
正規SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
その他のCAS番号 |
1784-69-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



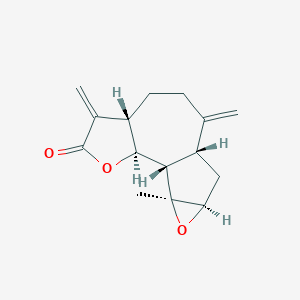
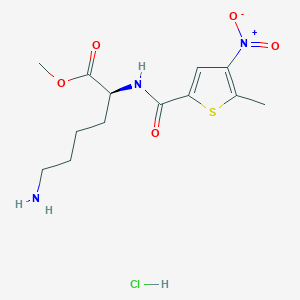
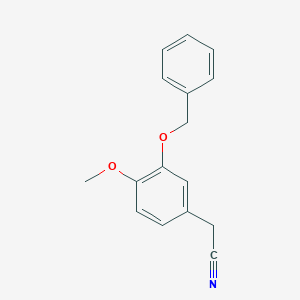
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)
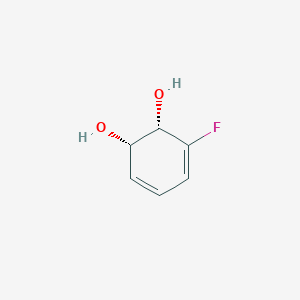
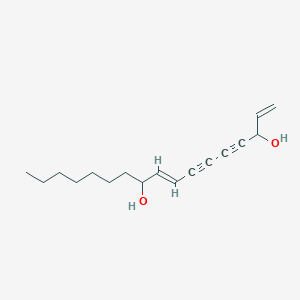
![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
